

Application Notes and Protocols for HS80

Dosage and Administration in Animal Models

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Compound of Interest

Compound Name: HS80

Cat. No.: B15573088

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Introduction

HS80 is a novel, investigational small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[1] These application notes provide a summary of the available in vitro data for **HS80** and present detailed, generalized protocols for its administration in animal models. The in vivo protocols are based on established methodologies for other Hedgehog pathway inhibitors, such as Vismodegib, Sonidegib, and GANT61, and are intended to serve as a starting point for efficacy and pharmacokinetic studies.

Note: There is no publicly available in vivo data for **HS80**. The protocols and in vivo data presented below are hypothetical and should be adapted based on empirical dose-range finding and toxicity studies.

Quantitative Data Summary

In Vitro Inhibitory Potency of HS80

The inhibitory activity of **HS80** on the Hedgehog pathway has been assessed using a Gli-responsive luciferase reporter assay. The half-maximal inhibitory concentration (IC₅₀) of **HS80** is compared with other known Hedgehog pathway inhibitors in the table below.

Inhibitor	Target	Cell Line	IC50 (nM)	Reference
HS80 (Fictional)	SMO	Shh-LIGHT2	4.5	[1]
Vismodegib (GDC-0449)	SMO	Shh-LIGHT2	3	[1]
Sonidegib (LDE-225)	SMO	Cell-free assay	1.3 (mouse), 2.5 (human)	[1]
GANT61	GLI1/GLI2	GLI-transfected cells	~5000	

Recommended Dosing of Hedgehog Pathway Inhibitors in Mouse Models (Literature-Derived)

The following table summarizes dosages and administration routes for well-characterized Hedgehog pathway inhibitors in various mouse models. This information can be used to guide the design of initial in vivo studies with **HS80**.

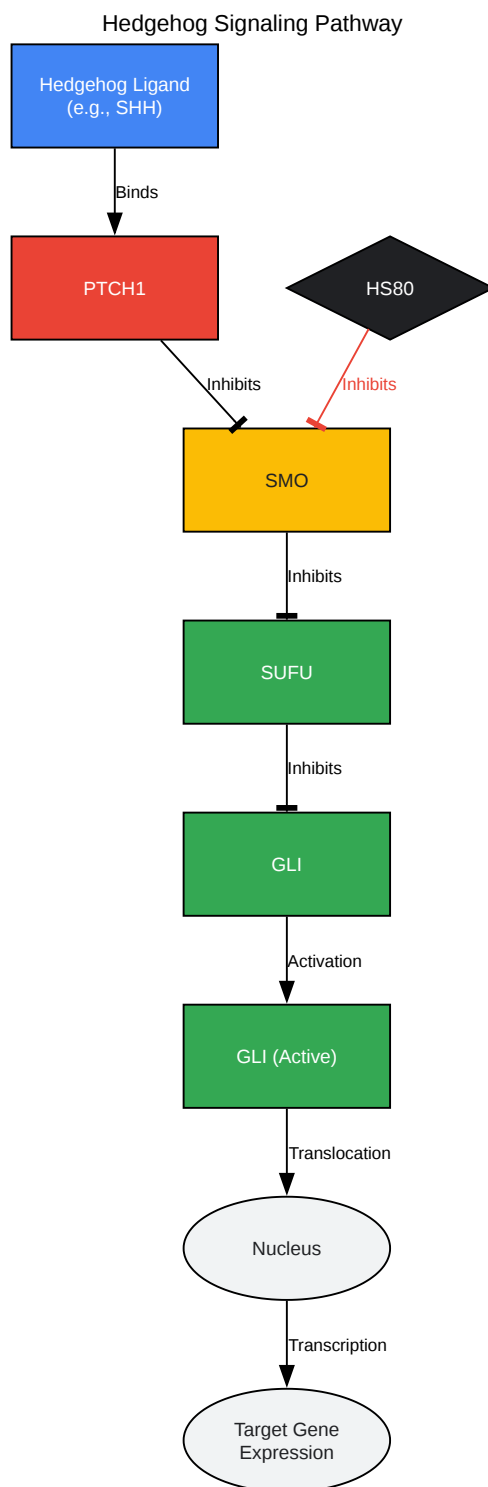
Compound	Animal Model	Dosing Concentration	Administration Route & Frequency	Key Findings	Reference
Vismodegib	Murine model of intrahepatic cholangiocarcinoma	50 mg/kg	Intraperitoneal (i.p.), daily	Reduced tumor nodule number and liver size	
GANT61	Neuroblastoma xenograft in nude mice	50 mg/kg	Oral gavage (p.o.)	Enhanced effects of chemotherapeutic drugs and reduced tumor growth	
GANT61	Prostate cancer xenograft model	30 mg/kg	Oral gavage (p.o.), every other day for two weeks	Radiosensitization effect, leading to decreased tumor growth	
IPI-926	Pancreatic xenograft model	40 mg/kg	Daily oral administration	50% tumor growth inhibition	

Hypothetical Pharmacokinetic Parameters of HS80 in Rodents

The following table presents hypothetical pharmacokinetic parameters for **HS80** in mice and rats, based on typical values for orally bioavailable small molecule inhibitors. These values should be determined experimentally.

Parameter	Mouse	Rat
Bioavailability (%)	~30-50	~40-60
Tmax (h)	1-4	2-6
Cmax (ng/mL)	Dose-dependent	Dose-dependent
t1/2 (h)	4-8	12-24
Clearance (mL/min/kg)	~20	~5
Volume of Distribution (L/kg)	~1.5	~0.5

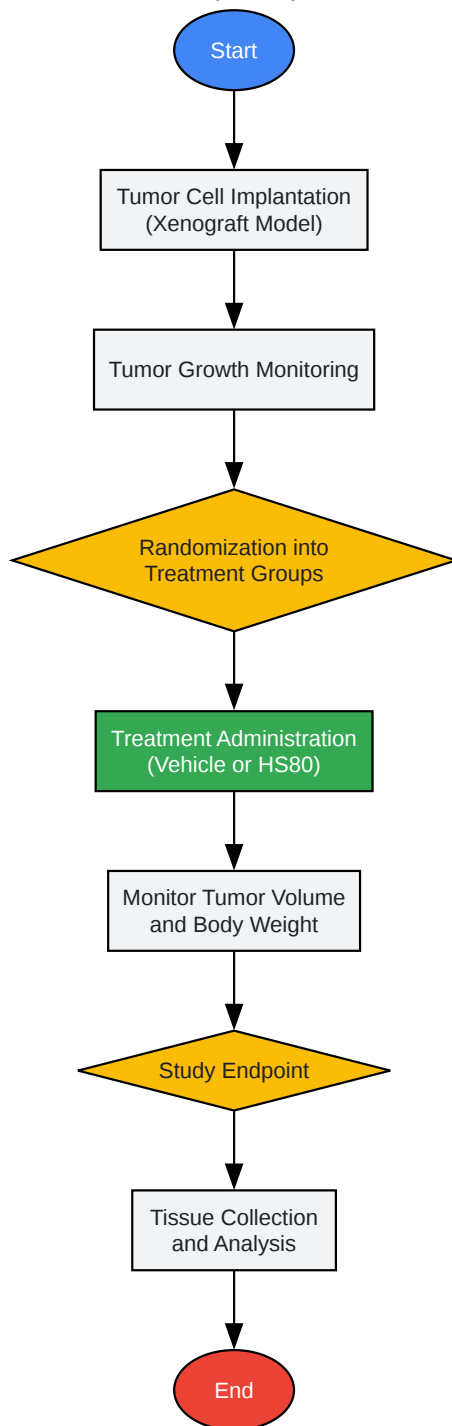
Signaling Pathway and Experimental Workflow



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Caption: **HS80** inhibits the Hedgehog signaling pathway by targeting Smoothed (SMO).

In Vivo Efficacy Study Workflow

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References

- 1. tandfonline.com [tandfonline.com]
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